molecular formula C5H10BF3KNO B8133237 Potassium 3-acetamidepropyltrifluoroborate

Potassium 3-acetamidepropyltrifluoroborate

Cat. No.: B8133237
M. Wt: 207.05 g/mol
InChI Key: JZJHGDPJVFBUDC-UHFFFAOYSA-N
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Description

Potassium 3-acetamidepropyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • From 3-Acetamidepropylboronic Acid: The compound can be synthesized by reacting 3-acetamidepropylboronic acid with potassium fluoride (KF) in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

  • From 3-Acetamidepropyltrifluoroboronic Acid: Another method involves the direct trifluoroboration of 3-acetamidepropyl alcohol using a trifluoroborating agent like potassium trifluoroborate (KBF4) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the continuous flow of reactants and the use of specialized reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding boronic acid derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: 3-Acetamidepropylboronic acid.

  • Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

Potassium 3-acetamidepropyltrifluoroborate is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a reagent in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

  • Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: It plays a role in the development of new drugs, particularly in the field of cancer therapy.

  • Industry: Its applications extend to the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which potassium 3-acetamidepropyltrifluoroborate exerts its effects involves its ability to act as a Lewis acid, coordinating to various nucleophiles and facilitating bond formation. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

  • Potassium 3-acetamidophenyltrifluoroborate: Similar in structure but with a phenyl group instead of a propyl group.

  • Potassium trifluoroborate: A simpler compound without the acetamide group.

Uniqueness: Potassium 3-acetamidepropyltrifluoroborate stands out due to its enhanced reactivity and stability compared to its counterparts, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

potassium;3-acetamidopropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NO.K/c1-5(11)10-4-2-3-6(7,8)9;/h2-4H2,1H3,(H,10,11);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJHGDPJVFBUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCNC(=O)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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